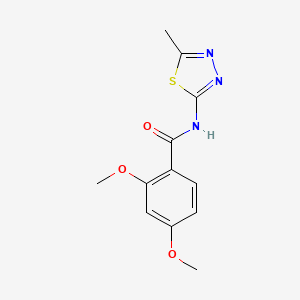

2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

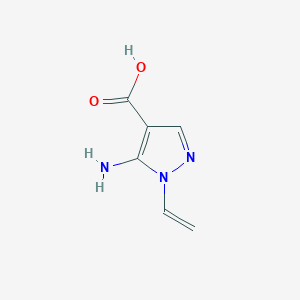

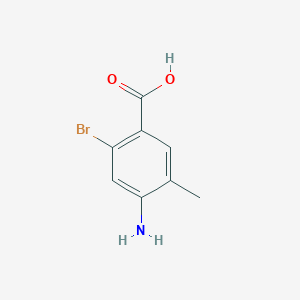

2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound with the molecular formula C12H13N3O3S . It belongs to the class of compounds known as 1,3,4-thiadiazoles, which are heterocyclic compounds containing a ring of four carbon atoms, one nitrogen atom, and one sulfur atom .

Molecular Structure Analysis

The molecular structure of 2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide consists of a benzamide core substituted with two methoxy groups at the 2 and 4 positions and a 5-methyl-1,3,4-thiadiazol-2-yl group at the nitrogen position . The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom .Applications De Recherche Scientifique

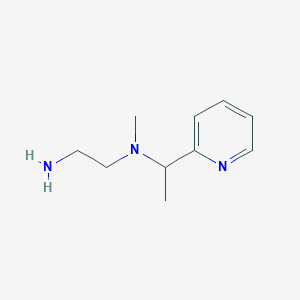

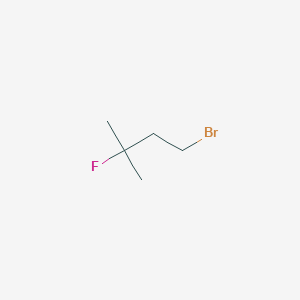

- DMT-MM serves as a powerful condensing agent for peptide synthesis. It facilitates the coupling of carboxylic acids with amines, leading to the formation of amide bonds. This reaction occurs efficiently in tetrahydrofuran (THF) and other solvents such as methanol and isopropyl alcohol .

- The compound enables the conversion of carboxylic acids to Weinreb amides, which are valuable intermediates in organic synthesis .

- Weinreb amides are essential building blocks in synthetic chemistryDMT-MM effectively converts carboxylic acids to Weinreb amides, providing a versatile route for further functionalization .

- Researchers have explored novel amides derived from 2,3-dimethoxybenzoic acid and amine derivatives. These compounds exhibit antioxidant and antibacterial properties .

- Specific derivatives of DMT-MM , such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , have demonstrated anti-inflammatory and analgesic effects .

Peptide Synthesis and Amide Bond Formation

Weinreb Amide Formation

Antioxidant and Antibacterial Activities

Anti-Inflammatory and Analgesic Properties

Solvent Compatibility and In Situ Activation

Orientations Futures

The future directions for research on 2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the broad range of activities exhibited by 1,3,4-thiadiazole derivatives, these compounds may have potential applications in various areas of medicinal chemistry .

Mécanisme D'action

Target of Action

“2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety. Compounds containing the 1,3,4-thiadiazole moiety are known to possess various biological activities . .

Mode of Action

1,3,4-thiadiazole derivatives are generally known to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

Compounds containing the 1,3,4-thiadiazole moiety are known to have broad-spectrum biological activities .

Result of Action

1,3,4-thiadiazole derivatives are generally known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Propriétés

IUPAC Name |

2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-7-14-15-12(19-7)13-11(16)9-5-4-8(17-2)6-10(9)18-3/h4-6H,1-3H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNMQXPNZFTWNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2683217.png)

![2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2683219.png)

![2-Cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2683226.png)

![4-[(4-Tert-butylcyclohexyl)methyl]pyridine](/img/structure/B2683239.png)